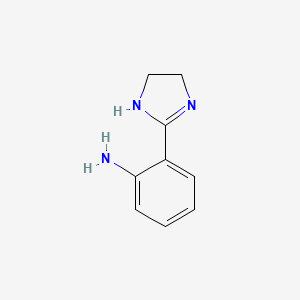

2-(4,5-dihydro-1H-imidazol-2-yl)aniline

Description

2-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a heterocyclic compound featuring an aniline group linked to a 4,5-dihydroimidazole ring. This structure confers both aromatic and imidazoline characteristics, making it a versatile intermediate in organic synthesis and drug discovery. Key applications include its role in antimicrobial agents, enzyme inhibitors, and efflux pump inhibitors (EPIs) . The compound’s synthesis often involves coupling reactions with carboxylic acids or acid chlorides to form amide derivatives, as demonstrated in the preparation of terephthalamides and acrylamides . Its hydrochloride salt form (CAS: 61033-71-4) is commercially available and used in pharmaceutical research due to improved solubility .

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKYFNPSYFWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common for imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. Reaction conditions often involve heating in the presence of a base such as triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl or sulfonyl chlorides can lead to the formation of products substituted at the nitrogen atom of the imine moiety and at the N-1 position of the imidazole ring .

Scientific Research Applications

2-(4,5-dihydro-1H-imidazol-2-yl)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: Imidazole derivatives are used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with various molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . The exact mechanism of action can vary, but it often involves binding to specific sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

- Structure : Hydrochloride salt of the para-substituted analog.

- Molecular Formula : C₉H₁₁N₃·HCl .

- Properties : Enhanced solubility compared to the free base, critical for biological assays.

- Applications : Used as a building block in synthesizing antimicrobial agents (e.g., SKI-356313, IC₅₀ = 2.54 μM against M. tuberculosis) .

- Key Difference : The para-substitution pattern influences electronic distribution and target binding compared to the ortho-substituted parent compound.

2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline

- Structure : Ortho-substituted aniline with methyl groups on the imidazole ring (CAS: 29528-26-5).

- Molecular Formula : C₁₁H₁₃N₃ .

- Properties : Increased steric hindrance from methyl groups reduces rotational freedom and may alter pharmacokinetics.

- Applications: Limited biological data, but structural analogs are explored in materials science and catalysis.

- Key Difference : Methyl substituents enhance lipophilicity (logP ~2.8) compared to the unsubstituted parent compound (logP ~1.5) .

4-(5,7-Dichloro-1H-Benzimidazol-2-yl)aniline

- Structure : Benzimidazole core with chloro substituents and para-aniline group.

- Molecular Formula : C₁₃H₉Cl₂N₃ .

- Properties : Chlorine atoms increase electrophilicity, enhancing binding to enzyme active sites.

- Applications : Used in enzyme inhibitors (e.g., kinase and protease inhibitors) due to strong halogen bonding .

- Key Difference : The benzimidazole core broadens π-π stacking interactions, unlike the dihydroimidazole ring in the parent compound.

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Monohydrochloride

- Structure : Meta-substituted analog (CAS: 53104-89-5).

- Molecular Formula : C₉H₁₂ClN₃ .

- Applications : Intermediate in synthesizing fluorescent dyes and metal-chelating agents .

Comparative Data Table

Structural and Functional Insights

- Lipophilicity : Parent compound (logP ~1.5) is less lipophilic than methyl-substituted analogs (logP ~2.8), affecting membrane permeability .

- Antimicrobial Activity : SKI-356313, derived from 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, shows bactericidal effects against M. tuberculosis and Gram-positive pathogens, while benzimidazole derivatives lack such specificity .

- Synthetic Utility : The parent compound’s free amine group facilitates amide bond formation, enabling diverse derivatization in drug discovery pipelines .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by the presence of an imidazole ring, which contributes to its pharmacological properties. The compound can be synthesized through various methods, often involving the reaction of imidazoline derivatives with anilines.

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives as antitumor agents. A notable investigation focused on its metal complexes, specifically a copper(II) complex derived from the compound. This complex demonstrated promising results against the HeLa cell line, with an IC50 value of 2.13 μM, indicating effective cytotoxicity without significant toxicity to normal fibroblast cells (IC50 = 135.30 μM) .

Cardiovascular Effects

The compound has also been evaluated for its cardiovascular effects. A study investigated various derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine for their affinity towards imidazoline binding sites and adrenergic receptors. The most active compounds showed significant reductions in mean arterial blood pressure (MAP) in spontaneously hypertensive rats, suggesting potential antihypertensive properties .

The mechanism underlying the biological activity of this compound is linked to its interaction with specific receptors:

- Imidazoline Binding Sites (IBS) : The compound exhibits high affinity for IBS I(1) and I(2), which are implicated in regulating blood pressure.

- Adrenergic Receptors : It also interacts with alpha(1) and alpha(2) adrenergic receptors, contributing to its cardiovascular effects .

Data Summary

Case Studies

- Antitumor Efficacy : In vitro studies evaluated the cytotoxic effects of the copper complex of this compound on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells.

- Hypertension Model : In a rat model of hypertension, treatment with derivatives of this compound resulted in a dose-dependent decrease in MAP, supporting its potential as an antihypertensive agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.